molecular formula C13H10BrFN2O3 B8237299 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8237299
M. Wt: 341.13 g/mol
InChI Key: DKCNXXRPRGCRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with significant potential in various scientific fields It is characterized by the presence of a bromine and fluorine atom on the isoindolinone ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, while maintaining stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms in 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(6-bromo-4-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3/c14-7-3-6-5-17(13(20)11(6)8(15)4-7)9-1-2-10(18)16-12(9)19/h3-4,9H,1-2,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCNXXRPRGCRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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